molecular formula C18H23N3O B6566403 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921779-75-1

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B6566403
CAS No.: 921779-75-1
M. Wt: 297.4 g/mol
InChI Key: VAYFOORHAXIWPE-UHFFFAOYSA-N
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Description

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a synthetic organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Alkylation: The final step involves the alkylation of the indole core with 3-methylbutyl and propan-2-yl groups under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-2-carboxylic acid: A compound with a similar indole core but different functional groups.

    5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol: A compound with a similar oxadiazole ring but different substituents.

    3-methylbutyl-1H-indole: A compound with a similar alkylated indole core but lacking the oxadiazole ring.

Uniqueness

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is unique due to its combination of an indole core with an oxadiazole ring and specific alkyl substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(3-methylbutyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-12(2)9-10-21-15-8-6-5-7-14(15)11-16(21)18-20-19-17(22-18)13(3)4/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYFOORHAXIWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C=C1C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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